

Application Notes and Protocols: Synthesis of Benzoxazinone Derivatives Using 2-Amino-4-methylphenol

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Compound of Interest

Compound Name: 2-Amino-4-methylphenol

Cat. No.: B1222752

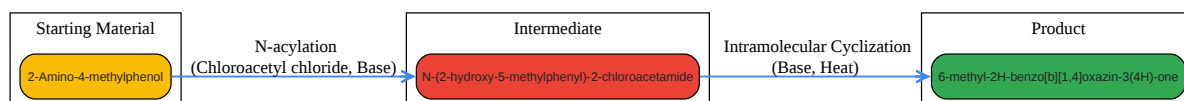
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of benzoxazinone derivatives, utilizing **2-Amino-4-methylphenol** as a key starting material. Benzoxazinone scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.^[1] This document outlines a general synthetic route, a detailed experimental protocol for a key synthetic step, and a summary of the biological activities of related compounds.

Synthetic Pathway Overview

The synthesis of 6-methyl-2H-benzo[b][2,3]oxazin-3(4H)-one from **2-Amino-4-methylphenol** is typically achieved through a two-step process. The first step involves the N-acylation of the starting aminophenol with chloroacetyl chloride. This is followed by an intramolecular cyclization, often a Williamson ether synthesis, to form the benzoxazinone ring.



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Caption: General synthetic route for 6-methyl-2H-benzo[b][2][3]oxazin-3(4H)-one.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous benzoxazinone derivatives.[2] Researchers should optimize these conditions for their specific substrate and scale.

Protocol 1: Synthesis of N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide (Intermediate)

This procedure outlines the N-acylation of **2-Amino-4-methylphenol**.

Materials:

- **2-Amino-4-methylphenol**
- Chloroacetyl chloride
- Potassium carbonate (K_2CO_3) or Sodium Acetate
- Tetrahydrofuran (THF) or Acetic Acid
- Deionized water
- Brine solution
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask, dissolve **2-Amino-4-methylphenol** (1.0 eq) in THF or acetic acid.

- Add a base such as potassium carbonate or sodium acetate (1.5 eq) to the solution to neutralize the hydrochloric acid generated during the reaction.
- Cool the mixture in an ice bath and slowly add chloroacetyl chloride (1.1 eq) dropwise with stirring.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, filter the mixture to remove inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Dissolve the resulting residue in ethyl acetate and wash sequentially with deionized water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
- The product, N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide, can be further purified by recrystallization.

Protocol 2: Synthesis of 6-methyl-2H-benzo[b][2][3]oxazin-3(4H)-one (Final Product)

This protocol describes the intramolecular Williamson ether synthesis to form the benzoxazinone ring.^[2]

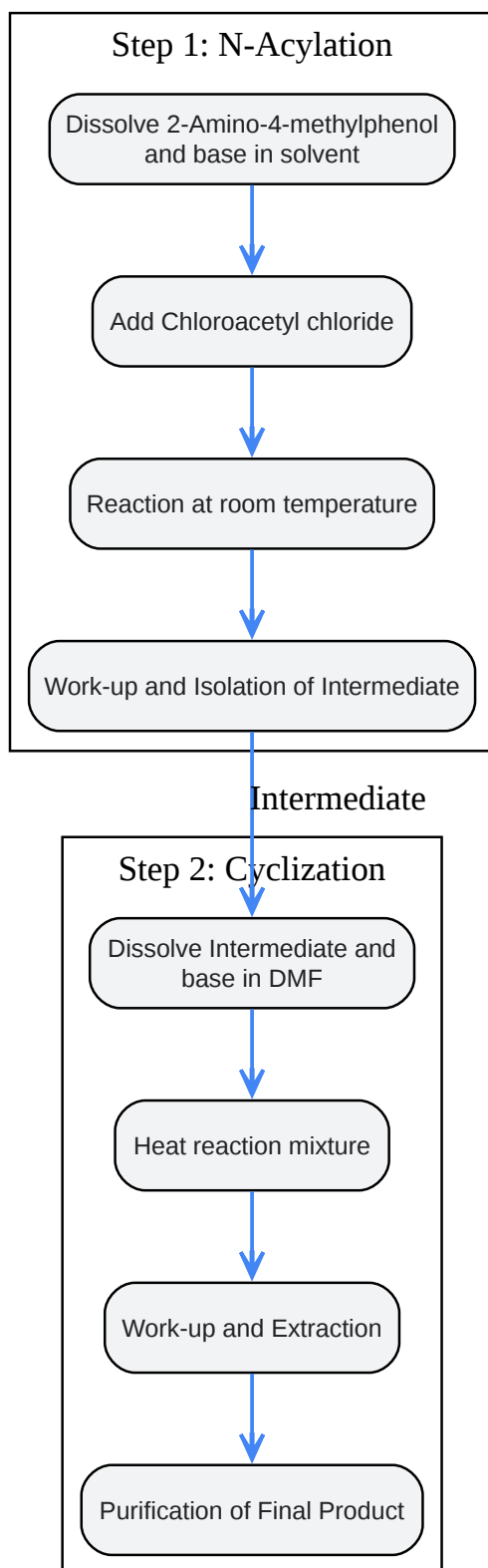
Materials:

- N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide
- Potassium carbonate (K_2CO_3)
- Anhydrous N,N-Dimethylformamide (DMF)

- Ethyl acetate
- Deionized water
- Brine solution
- Anhydrous sodium sulfate

Procedure:

- Dissolve N-(2-hydroxy-5-methylphenyl)-2-chloroacetamide (1.0 eq) in anhydrous DMF in a round-bottom flask.
- Add potassium carbonate (2.0 eq) to the solution.
- Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
- Monitor the reaction by TLC until the starting material is consumed.[2]
- Cool the reaction mixture to room temperature and pour it into ice-water.
- Extract the aqueous mixture with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-methyl-2H-benzo[b][2][3]oxazin-3(4H)-one.
- The final product can be purified by column chromatography on silica gel.



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Caption: Experimental workflow for the synthesis of 6-methyl-2H-benzo[b][2][3]oxazin-3(4H)-one.

Biological Activity and Data Presentation

Benzoxazinone derivatives have been reported to exhibit a range of biological activities, particularly as anti-inflammatory agents. The mechanism of action for some derivatives involves the modulation of key inflammatory signaling pathways.

Anti-inflammatory Activity

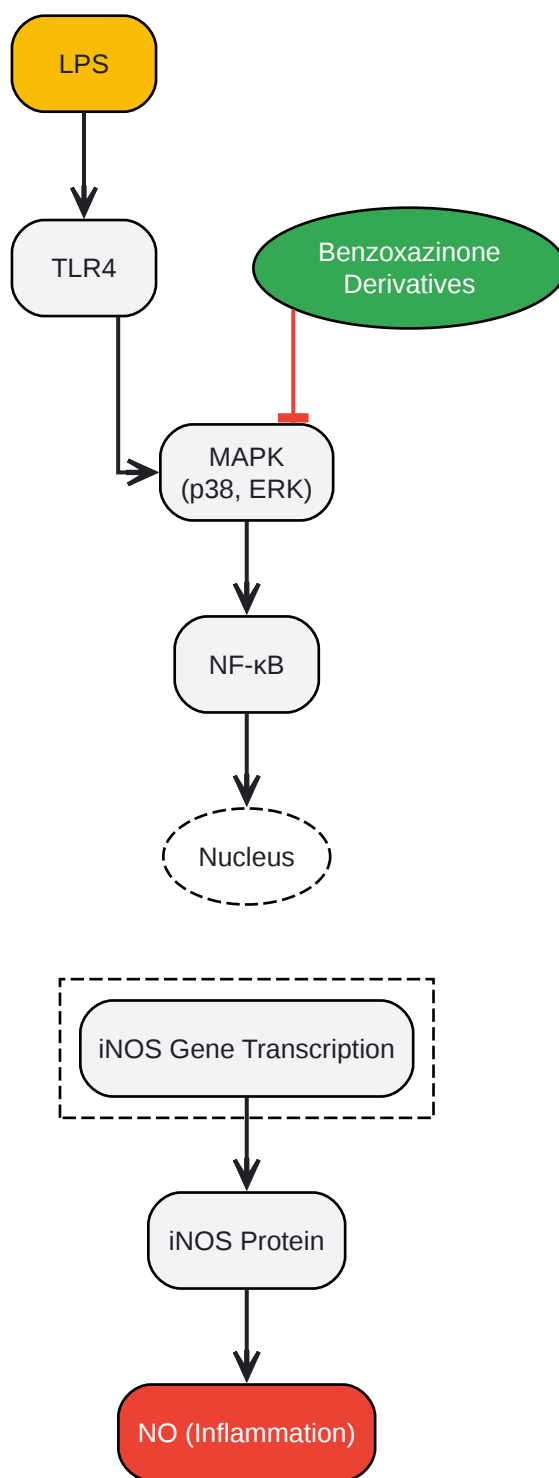
Certain benzoxazinone derivatives have shown significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1 β (IL-1 β), and interleukin-6 (IL-6).[4] The anti-inflammatory effects of some of these compounds are mediated through the regulation of the MAPK-NF- κ B/iNOS and Nrf2-HO-1 signaling pathways.[4][5]

The table below summarizes the in vitro anti-inflammatory activity of representative benzoxazinone derivatives from the literature. It is important to note that these compounds are structurally related but not identical to the derivatives synthesized from **2-Amino-4-methylphenol**.

Compound ID	Target	IC ₅₀ (μ M)	Cell Line	Reference
Compound 2h	NO Production	17.67	RAW 264.7	[4]
IL-1 β Production	20.07	RAW 264.7	[4]	
IL-6 Production	8.61	RAW 264.7	[4]	
Compound 6m	IL-1 β Secretion	7.9	-	[5]
Compound 27	TNF- α	7.83	-	[5]
IL-1 β	15.84	-	[5]	

Signaling Pathway

The anti-inflammatory activity of certain benzoxazinone derivatives has been attributed to their ability to inhibit the MAPK-NF- κ B/iNOS signaling pathway. Lipopolysaccharide (LPS) stimulation of cells like macrophages leads to the activation of Mitogen-Activated Protein Kinases (MAPKs) such as p38 and ERK. This, in turn, activates the transcription factor NF- κ B, which translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Some benzoxazinone derivatives can suppress the phosphorylation of p38 and ERK, thereby inhibiting NF- κ B activation and subsequent iNOS expression.[4]



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Caption: Inhibition of the MAPK-NF-κB/iNOS pathway by benzoxazinone derivatives.

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